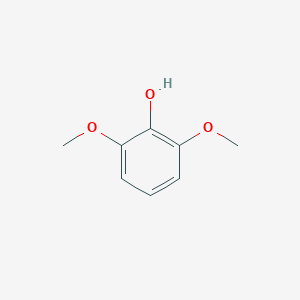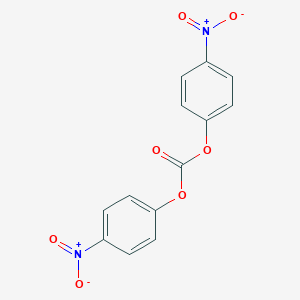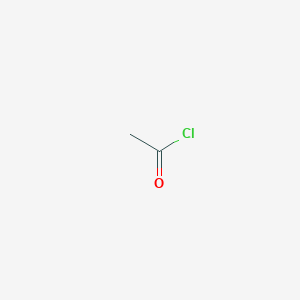
Isoboonein acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Isoboonein acetate has a wide range of scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoboonein acetate can be synthesized through the acetylation of Isoboonein using acetic anhydride . The reaction typically involves the use of a suitable solvent such as chloroform, dichloromethane, or ethyl acetate . The reaction conditions may vary, but generally, the process is carried out at room temperature with a catalyst to facilitate the acetylation.
Industrial Production Methods: Industrial production of Isoboonein acetate often involves the extraction of the compound from natural sources, followed by purification through crystallization or other separation techniques . The extraction process may utilize solvents like chloroform or dichloromethane to isolate the compound from plant materials.
Análisis De Reacciones Químicas
Types of Reactions: Isoboonein acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in Isoboonein acetate.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of Isoboonein acetate.
Mecanismo De Acción
The mechanism of action of Isoboonein acetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its anti-inflammatory properties . The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and immune response are of particular interest.
Comparación Con Compuestos Similares
Isoboonein: A closely related iridoid compound with similar biological activities.
3-Deoxo-1β-methoxyjioglutolide: Another iridoid with comparable properties.
Rehmaglutin D: A compound with structural similarities and potential biological activities.
Uniqueness: Isoboonein acetate stands out due to its specific acetylation, which may enhance its biological activity and stability compared to its non-acetylated counterparts. Its unique structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Propiedades
IUPAC Name |
[(4aR,6S,7R,7aS)-7-methyl-3-oxo-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6-9-5-14-11(13)4-8(9)3-10(6)15-7(2)12/h6,8-10H,3-5H2,1-2H3/t6-,8-,9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJHSEZGXPVNLN-QQRDMOCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1COC(=O)C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)










